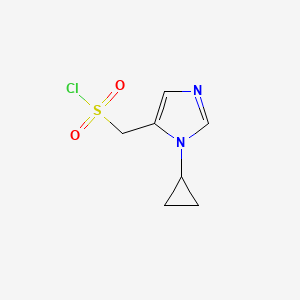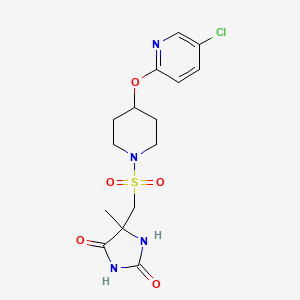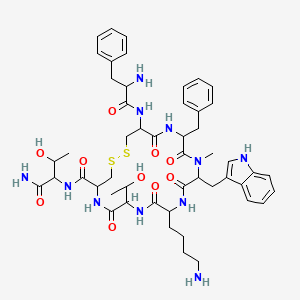
2'-Deoxy-2'-fluoro-beta-D-arabino-6-azidouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine: is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to naturally occurring nucleosides but contains modifications that enhance its biological activity and stability. The presence of a fluorine atom at the 2’ position and an azido group at the 6 position of the arabinose sugar moiety distinguishes it from other nucleosides, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine typically involves multiple steps, starting from a suitable sugar precursor. The key steps include the introduction of the fluorine atom at the 2’ position and the azido group at the 6 position. Common reagents used in these reactions include fluorinating agents such as diethylaminosulfur trifluoride (DAST) and azidating agents like sodium azide. The reaction conditions often involve the use of organic solvents such as dichloromethane and acetonitrile, with temperature control being crucial to ensure high yields and purity .
Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization and chromatography are employed to obtain the compound in high purity suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles and other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sugar moiety, using oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Substitution: Sodium azide, copper(I) iodide, and organic solvents.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Oxidation: Potassium permanganate, water, and acidic conditions
Major Products:
Substitution: Triazole derivatives.
Reduction: Amino derivatives.
Oxidation: Oxidized sugar moieties
Applications De Recherche Scientifique
Chemistry: 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs. These modified nucleotides are valuable in studying nucleic acid interactions and developing new therapeutic agents .
Biology: In molecular biology, this compound is used in gene silencing and antisense technologies. Its incorporation into oligonucleotides enhances their stability and binding affinity to target RNA, making it a potent tool for gene knockdown experiments .
Medicine: The compound has shown promise in antiviral and anticancer research. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a potential candidate for drug development .
Industry: In the pharmaceutical industry, 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine is used in the development of nucleoside analog drugs. Its unique properties make it suitable for formulating drugs with improved efficacy and reduced side effects .
Mécanisme D'action
The mechanism of action of 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine involves its incorporation into nucleic acids, where it interferes with normal nucleic acid synthesis and function. The fluorine atom at the 2’ position enhances the compound’s stability and binding affinity to target nucleic acids, while the azido group can participate in click chemistry reactions, facilitating the study of nucleic acid interactions .
Molecular Targets and Pathways:
Targets: Viral RNA, cancer cell DNA.
Pathways: Inhibition of viral replication, induction of apoptosis in cancer cells
Comparaison Avec Des Composés Similaires
2’-Deoxy-2’-fluoro-beta-D-arabinonucleic acid (2’F-ANA): Similar in structure but lacks the azido group.
2’-Fluoro-2’-deoxy-arabino-cytidine: A fluorinated derivative of deoxycytidine with similar antiviral and anticancer properties
Uniqueness: 2’-Deoxy-2’-fluoro-beta-D-arabino-6-azidouridine stands out due to the presence of both the fluorine atom and the azido group, which confer enhanced stability, binding affinity, and versatility in chemical reactions. These properties make it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C8H10FN3O5 |
|---|---|
Poids moléculaire |
247.18 g/mol |
Nom IUPAC |
2-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H10FN3O5/c9-5-6(15)3(2-13)17-7(5)12-8(16)11-4(14)1-10-12/h1,3,5-7,13,15H,2H2,(H,11,14,16) |
Clé InChI |
JVUOBMOHFKDKDS-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;butane-1,4-disulfonic acid](/img/structure/B12105720.png)

![(2S)-1-[(1,1-Dimethylethoxy)carbonyl]-5-oxo-2-pyrrolidineacetic acid](/img/structure/B12105724.png)

![(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate](/img/structure/B12105748.png)
![4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B12105750.png)

![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)





